2-Cyclooctylaceticacid
Description
2-Cyclooctylacetic acid is a cycloalkyl-substituted acetic acid derivative characterized by a cyclooctane ring directly attached to the α-carbon of the acetic acid backbone. Cycloalkylacetic acids are widely studied in organic synthesis, pharmaceuticals, and material science due to their steric and electronic tunability .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-cyclooctylacetic acid |
InChI |
InChI=1S/C10H18O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,11,12) |
InChI Key |
SFVSLWJGURQFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclooctylaceticacid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acetic acid to the cyclooctene ring.
Industrial Production Methods: In an industrial setting, cyclooctyl acetic acid can be produced via the catalytic hydrogenation of cyclooctanone followed by carboxylation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to convert cyclooctanone to cyclooctanol, which is then carboxylated to yield cyclooctyl acetic acid.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclooctylaceticacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctyl acetic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclooctane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Cyclooctyl ethanol.
Substitution: Halogenated cyclooctyl acetic acid derivatives.
Scientific Research Applications
2-Cyclooctylaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooctyl acetic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyclooctane ring provides a hydrophobic environment that can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 2-(Cyclopentyloxy)acetic Acid | 95832-60-3 | C₇H₁₂O₃ | 144.17 | Ether-linked cyclopentyl |
| 2-(Cyclohexyloxy)acetic Acid | CID 191994 | C₈H₁₄O₃ | 158.20 | Ether-linked cyclohexyl |
| 2-(Cyclopentylamino)acetic Acid | 1258639-53-0 | C₇H₁₃NO₂ | 157.18 | Amino-linked cyclopentyl |
| Cyclohexanecarboxylic Acid | 98-89-5 | C₇H₁₂O₂ | 128.17 | Carboxylic acid with cyclohexane |
| 2-Cyclooctylacetic Acid* | — | C₁₀H₁₈O₂ | 170.25 (theoretical) | Acetic acid with cyclooctyl |
Notes:
Reactivity and Functional Group Influence
- Ether-linked derivatives (e.g., 2-(cyclopentyloxy)acetic acid) exhibit moderate acidity (pKa ~3–4) due to electron-withdrawing ether groups, influencing their reactivity in esterification or amidation reactions .
- Amino-linked derivatives (e.g., 2-(cyclopentylamino)acetic acid) are more basic (pKa ~9–10) and serve as intermediates in peptide synthesis or drug design .
- Carboxylic acid analogs (e.g., cyclohexanecarboxylic acid) are used as corrosion inhibitors or polymer precursors, with stability enhanced by hydrophobic cycloalkyl groups .
Research Findings and Data Gaps
- Steric Effects : Cyclooctyl’s larger ring size may enhance thermal stability but reduce reaction rates in nucleophilic substitutions compared to cyclopentyl/cyclohexyl analogs .
- Synthetic Challenges : Cyclooctyl derivatives require specialized catalysts (e.g., Grubbs catalysts) for ring-closing metathesis, increasing synthesis complexity .
- Data Limitations : Direct experimental data on 2-cyclooctylacetic acid’s melting point, solubility, and spectral properties are absent in the provided evidence. Further studies are needed to validate theoretical predictions.
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